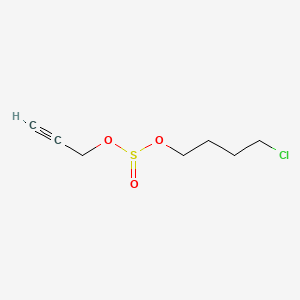
(4-Chlorobutyl) 2-propynyl sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobutyl) 2-propynyl sulfite is an organic compound that belongs to the class of sulfites It is characterized by the presence of a sulfite ester group, a 4-chlorobutyl chain, and a 2-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl) 2-propynyl sulfite typically involves the reaction of 4-chlorobutanol with 2-propynyl alcohol in the presence of sulfur trioxide or sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfite ester. The general reaction scheme is as follows:
4-Chlorobutanol+2-Propynyl Alcohol+Sulfur Trioxide→(4-Chlorobutyl) 2-Propynyl Sulfite
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutyl) 2-propynyl sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfite ester to thiols.
Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorobutyl) 2-propynyl sulfite has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorobutyl) 2-propynyl sulfite involves its interaction with specific molecular targets. The sulfite ester group can undergo hydrolysis, releasing sulfur dioxide, which can interact with cellular components. The 4-chlorobutyl and 2-propynyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobutyl) 2-propynyl sulfonate
- (4-Chlorobutyl) 2-propynyl thiol
- (4-Chlorobutyl) 2-propynyl ether
Uniqueness
(4-Chlorobutyl) 2-propynyl sulfite is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74039-52-4 |
|---|---|
Molecular Formula |
C7H11ClO3S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-chlorobutyl prop-2-ynyl sulfite |
InChI |
InChI=1S/C7H11ClO3S/c1-2-6-10-12(9)11-7-4-3-5-8/h1H,3-7H2 |
InChI Key |
RPBQPQUOVINZJK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOS(=O)OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


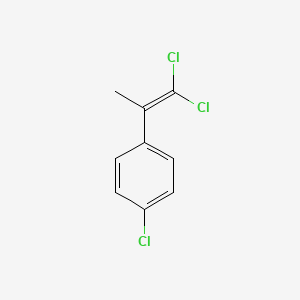
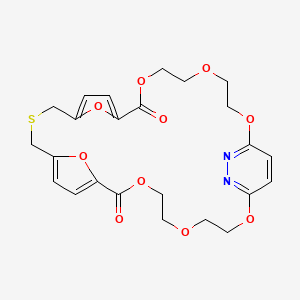

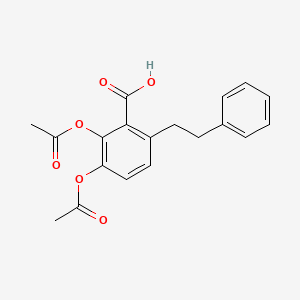

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
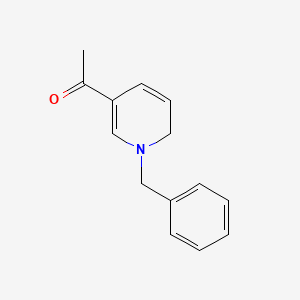

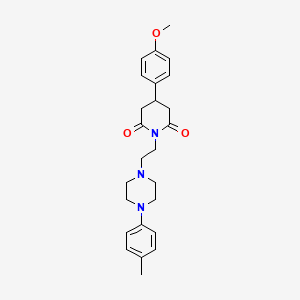
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)
